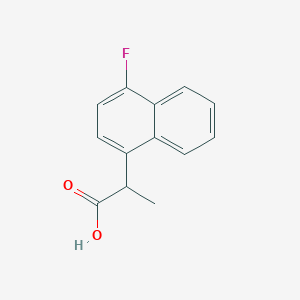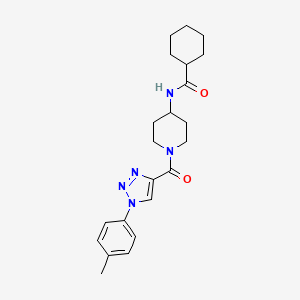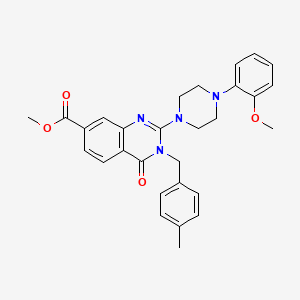![molecular formula C20H29N5O B2790366 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine CAS No. 2379978-79-5](/img/structure/B2790366.png)
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. This compound has been found to have various biochemical and physiological effects that could be beneficial in the treatment of various diseases.
作用機序
The mechanism of action of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell division. Additionally, this compound has also been found to inhibit the activity of various growth factors and signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has also been found to have neuroprotective effects and improve cognitive function in animal studies.
実験室実験の利点と制限
One of the primary advantages of using 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine in lab experiments is its potential use in cancer treatment. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has also been found to have neuroprotective effects and improve cognitive function in animal studies.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects in animal studies, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine. One direction is to further investigate its potential use in cancer treatment. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, and further research is needed to determine its efficacy in humans.
Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and improve cognitive function in animal studies, making it a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Overall, this compound is a promising compound that has various scientific research applications. Further research is needed to determine its safety and efficacy in humans, but it has the potential to be a valuable tool in the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine involves several steps. The first step involves the reaction of 4-(chloromethyl)pyridine with 6-tert-butyl-3-hydroxypyridazine to form 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyridine. In the second step, the 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyridine is reacted with piperidine to form this compound.
科学的研究の応用
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine has been found to have various scientific research applications. One of the primary applications is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has also been found to have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
特性
IUPAC Name |
2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-5-15-12-21-19(22-13-15)25-10-8-16(9-11-25)14-26-18-7-6-17(23-24-18)20(2,3)4/h6-7,12-13,16H,5,8-11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNLSOPNGUIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790283.png)



![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)

![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2790296.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2790297.png)


![ethyl 3-cyano-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2790303.png)

